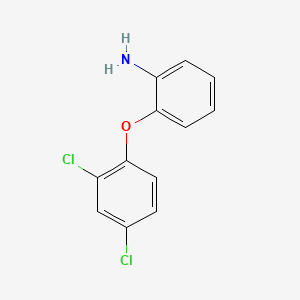

2-(2,4-Dichlorophenoxy)aniline

描述

2-(2,4-Dichlorophenoxy)aniline (CAS: 26306-64-9) is an aromatic amine derivative with the molecular formula C₁₂H₉Cl₂NO. It consists of a phenoxy backbone substituted with two chlorine atoms at the 2- and 4-positions and an aniline group (-NH₂) at the ortho position of the adjacent benzene ring . Key properties include:

- Molecular Weight: 262.11 g/mol

- Purity: Available commercially at ≥95% purity (often as a hydrochloride salt, CAS: 89279-16-3, melting point: 96–98°C) .

- Applications: Primarily used as a synthetic intermediate in organic chemistry, particularly for synthesizing dibenzofuran derivatives via cyclization reactions .

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXSJWHUACPWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180920 | |

| Record name | 2-(2,4-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26306-64-9 | |

| Record name | 2-(2,4-Dichlorophenoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26306-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26306-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-(2,4-Dichlorophenoxy)aniline involves a two-step process:

Reaction of 2,4-dichlorophenol with anhydrous ethanol under acidic conditions: to yield 2-(2,4-dichlorophenoxy)phenol.

Reaction of 2-(2,4-dichlorophenoxy)phenol with excess ammonia under alkaline conditions: to produce this compound.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The final product is often purified through crystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted anilines.

科学研究应用

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 2-(2,4-Dichlorophenoxy)aniline is its role as an intermediate in the synthesis of pharmaceutical compounds. A notable process involves the catalytic hydrogenation of halogenated aromatic nitro compounds to produce this aniline derivative. Specifically, the hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene can yield this compound using noble metal catalysts such as platinum on carbon . This process is significant for developing antibacterial agents and other therapeutic compounds.

Biodegradation and Environmental Applications

Research has demonstrated the potential for microbes to biodegrade nitro aromatic compounds like this compound. For instance, a study highlighted the ability of Pseudomonas species to degrade p-nitroaniline under alkaline conditions. The strain Pseudomonas DL17 was shown to effectively metabolize p-nitroaniline, indicating that similar microbial processes could be applied to this compound for bioremediation purposes . This application is crucial in addressing contamination issues associated with nitro aromatic compounds in industrial waste.

Chemical Properties and Toxicology

Understanding the chemical properties and toxicity of this compound is essential for assessing its safety and environmental impact. The compound has been classified as harmful if swallowed and can cause skin irritation . This toxicity profile necessitates careful handling and consideration when exploring its applications in various fields.

Case Study: Microbial Biodegradation

A study investigated the degradation of p-nitroaniline by Pseudomonas DL17, which adapted to high concentrations of the compound and demonstrated significant degradation capabilities. The results indicated that after 48 hours at optimal conditions (pH 9.0), the strain achieved complete degradation of p-nitroaniline at concentrations up to 500 mg/L . This finding suggests that similar microbial strategies could be employed for the bioremediation of environments contaminated with this compound.

Case Study: Synthesis Processes

In another research context, a novel method was developed for synthesizing 5-chloro-2-(2,4-dichlorophenoxy)aniline via catalytic transfer hydrogenation followed by gaseous hydrogenation. This method optimized yield and purity while minimizing side reactions . Such advancements in synthesis techniques are vital for improving the efficiency of producing pharmaceutical intermediates.

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for synthesizing antibacterial agents and other drugs |

| Environmental Bioremediation | Potential for biodegradation by specific microbial strains to mitigate environmental contamination |

| Toxicology | Classified as harmful; requires careful handling due to potential health risks |

作用机制

The mechanism of action of 2-(2,4-Dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. It can mimic natural auxins, leading to abnormal growth and senescence in plants. This compound affects the auxin receptors and transport carriers, disrupting normal plant growth processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

Structural Implications :

- 2-(2,4-Dichlorophenoxy)aniline exhibits greater steric accessibility for reactions at the NH₂ group compared to its para-isomer .

- 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline (CAS: 72405-11-9) has additional Cl substituents, increasing molecular weight (323.00 g/mol) and hydrophobicity .

Functional Group Analogs

Functional Implications :

- Carboxylic acid derivatives (e.g., 2,4-D) exhibit herbicidal action by mimicking plant auxins, while aniline derivatives are pharmacologically inert in this context .

- The NH₂ group in this compound facilitates nucleophilic reactions, enabling its use in synthesizing heterocyclic compounds like dibenzofurans .

Physical and Chemical Properties

生物活性

2-(2,4-Dichlorophenoxy)aniline, also known as 2,4-Dichloroaniline, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including agriculture, medicine, and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Structure and Properties

The chemical structure of this compound is characterized by a dichlorophenoxy group attached to an aniline moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The primary mechanism of action for this compound involves its ability to mimic natural auxins, which are plant hormones that regulate growth and development. By interacting with auxin receptors and transport mechanisms, the compound can disrupt normal physiological processes in plants, leading to abnormal growth patterns. This property has been exploited in agricultural applications as a herbicide.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, derivatives of this compound have shown significant inhibition against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives against Mycobacterium species were reported as follows:

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]acetamide | 7.81 | M. tuberculosis H37Ra |

| N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]acetamide | 15.625 | M. aurum |

| N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]acetamide | 31.25 | M. smegmatis |

These findings suggest that structural modifications can enhance the antimicrobial efficacy of the base compound .

Toxicological Studies

Toxicological assessments have revealed that exposure to this compound can lead to hepatotoxicity and nephrotoxicity in animal models. In chronic exposure studies with rodents, significant increases in liver weight and alterations in enzyme activity were observed . Key findings include:

- Hepatic Enzyme Induction : Increased levels of cytochrome P450 enzymes were noted after administration of high doses.

- Kidney Toxicity : Alterations in kidney function were observed alongside increased organic acid transport mechanisms .

Developmental and Reproductive Toxicity

Research indicates potential developmental toxicity associated with this compound. In multigeneration studies involving rodent models, perinatal toxicity manifested as growth retardation and increased mortality rates at higher doses . Notable effects included:

- Embryotoxicity : Significant increases in fetal resorption rates were reported.

- Malformations : Instances of cleft palate and skeletal deformities were documented at elevated exposure levels .

Case Studies

- Hepatic Effects Study : A study investigated the effects of 80 mg/kg/day of this compound on Wistar rats over a period of four weeks. Results showed significant liver enlargement and increased activity of hepatic enzymes indicative of liver stress .

- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of various phenoxy compounds, derivatives of this compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。